molecular formula C14H17NO4 B2449596 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid CAS No. 339007-88-4

1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid

Cat. No.: B2449596
CAS No.: 339007-88-4
M. Wt: 263.293
InChI Key: HJBVPXJSMQGQLO-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an indole derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in the field of medicinal chemistry and organic synthesis due to its stability and reactivity.

Chemical Reactions Analysis

1-[(tert-Butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include di-tert-butyl dicarbonate, DMAP, sodium hydroxide, and TFA. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine through nucleophilic addition-elimination reactions, forming a stable carbamate. The removal of the Boc group is facilitated by protonation of the carbonyl oxygen, leading to the formation of a tert-butyl carbocation, which is then eliminated . This process is crucial in multi-step organic synthesis to prevent unwanted side reactions.

Comparison with Similar Compounds

Similar compounds to 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid include:

The uniqueness of this compound lies in its indole structure, which imparts specific reactivity and stability, making it particularly useful in the synthesis of indole-based pharmaceuticals and biologically active compounds.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBVPXJSMQGQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339007-88-4
Record name 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2,3-dihydro-indole-1,5-dicarboxylic acid 1-tert-butyl ester 5-methyl ester (2.3 g, 8.29 mmol) in methanol (30 mL) was treated with 3 N aqueous sodium hydroxide (2.77 mL, 8.29 mmol) and heated at reflux for 4 hours. An additional portion of 3N aqueous sodium hydroxide (1.38 mL, 4.14 mmol) was added and the solution was heated at reflux for an additional 28 hours. The solution was concentrated in vacuo and then diluted with water. The resultant solution was neutralized with 2N hydrochloric acid (6.3 mL). The product precipitated and was collected by filtration and washed with water, to give the product 1.5 g (69%). 1H NMR (DMSO-d6): δ 1.51 (s, 9 H), 3.10 (t, 2 H), 3.95 (t, 2 H), 7.53-7.82 (m, 3 H) and 12.59 (s, 1 H).
Quantity
2.77 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step Two
Yield
69%

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